![molecular formula C11H7BrN2 B8306432 3-Bromo-9H-pyrido[3,4-b]indole](/img/structure/B8306432.png)

3-Bromo-9H-pyrido[3,4-b]indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

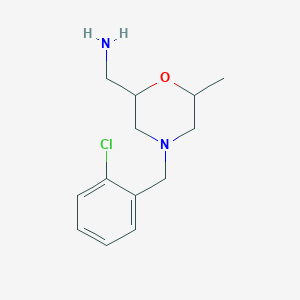

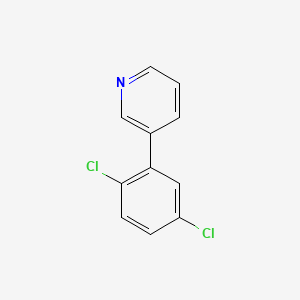

3-Bromo-9H-pyrido[3,4-b]indole is a derivative of the beta-carboline family, which are indole-containing heterocyclic compounds. These compounds are known for their diverse biological activities and are found in various natural sources, including plants, marine creatures, and mammals . The beta-carboline structure consists of a tricyclic pyridine-fused indole framework, making it a significant molecular scaffold in medicinal chemistry .

Preparation Methods

The synthesis of 3-Bromo-9H-pyrido[3,4-b]indole can be achieved through several methods. One common approach involves the condensation of tryptamines with carboxylic acids in polyphosphoric acid, followed by oxidation . Another method is the Pictet-Spengler reaction of tryptophan with aldehydes, followed by oxidation . Industrial production methods often utilize microwave-assisted electrocyclic cyclization of heterotrienic aci forms of 3-nitrovinylindoles . These methods provide efficient routes to obtain beta-carboline derivatives with various substitutions.

Chemical Reactions Analysis

Scientific Research Applications

3-Bromo-9H-pyrido[3,4-b]indole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-9H-pyrido[3,4-b]indole involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex . It acts on the benzodiazepine site of the GABA-A receptor, exhibiting inverse agonist properties . This interaction leads to various pharmacological effects, including anxiogenic and convulsive properties at higher doses, and learning-enhancing effects at lower doses . The compound’s ability to modulate the GABA-A receptor channel is crucial in understanding its effects on memory, anxiety, and seizures .

Comparison with Similar Compounds

3-Bromo-9H-pyrido[3,4-b]indole can be compared with other beta-carboline derivatives such as harmane, harmine, and norharmane . These compounds share a similar tricyclic structure but differ in their substitution patterns and biological activities . For instance:

Harmane: Known for its sedative and antidepressant properties.

Harmine: Exhibits antitumor and antiviral activities.

Norharmane: Used in studies related to neurodegenerative diseases.

The uniqueness of this compound lies in its specific bromine substitution, which enhances its binding affinity and selectivity for certain biological targets .

Properties

Molecular Formula |

C11H7BrN2 |

|---|---|

Molecular Weight |

247.09 g/mol |

IUPAC Name |

3-bromo-9H-pyrido[3,4-b]indole |

InChI |

InChI=1S/C11H7BrN2/c12-11-5-8-7-3-1-2-4-9(7)14-10(8)6-13-11/h1-6,14H |

InChI Key |

DUVJFXSQMXNUBO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC(=NC=C3N2)Br |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(azepan-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8306369.png)

![8-Chloro-3-iodo-2-(methoxymethyl)imidazo[1,2-a]pyridine](/img/structure/B8306436.png)